molecular formula C29H20N4O B2559532 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide CAS No. 477485-62-4

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide

Cat. No. B2559532
M. Wt: 440.506
InChI Key: OWPSUTQPNNGNJL-UHFFFAOYSA-N
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Description

“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazole-containing compounds often starts with benzene derivatives with nitrogen-containing functionality ortho to each other . The reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), can give 2-aryl benzimidazoles in high yield .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The chemical reactions involving imidazole-containing compounds are diverse due to the broad range of chemical and biological properties of imidazole . For instance, the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent can give 2-aryl benzimidazoles .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .

Scientific Research Applications

Catalytic Applications

A study presented the synthesis and characterization of 2-benzimidazolyl-N-phenylquinoline-8-carboxamide half-titanocene chlorides. These complexes exhibited high catalytic activities toward ethylene polymerization and copolymerization of ethylene with α-olefins, showcasing their potential in material synthesis and industrial applications (Sun et al., 2010).

Molecular Synthesis Techniques

Research into the stereochemistry of imidazolidin-4-one formation from primaquine alpha-aminoamides and various substituted benzaldehydes highlighted the intricate mechanisms at play in synthetic chemistry. This work aids in understanding and designing more efficient synthetic pathways for complex molecules (Ferraz et al., 2007).

Innovative Synthetic Routes

An original route to 2-alkyamino-4-phenylquinazolines from (hetero)aromatic amines was reported, involving the intramolecular cyclization of benzoyl arylguanidines. This work demonstrates the role of N-heterocyclic carbenes in the formation of electrophilic intermediates, contributing to the development of new synthetic methodologies (Debray et al., 2010).

Antimicrobial and Biological Screening

A study on fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole explored their antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities. This research underscores the compound's utility in developing new therapeutics beyond direct drug applications (Patel et al., 2009).

Organic Synthesis and Chemistry

Research on the one-pot synthesis of 2-arylbenzoxazole derivatives via Cu(I) catalyzed C–N/C–O coupling showcases the potential of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide in facilitating complex organic transformations, furthering the capabilities in organic synthesis and chemical production (Miao et al., 2015).

Safety And Hazards

The safety and hazards of imidazole-containing compounds can vary widely depending on the specific compound. Some imidazole derivatives are used in commercially available drugs, suggesting that they have acceptable safety profiles for therapeutic use .

Future Directions

The future directions for research on imidazole-containing compounds are likely to involve the development of new drugs that overcome the problems of antimicrobial resistance . Given the broad range of biological activities of imidazole derivatives, these compounds are likely to continue to be important synthons in the development of new drugs .

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20N4O/c34-29(23-18-27(19-8-2-1-3-9-19)31-24-11-5-4-10-22(23)24)30-21-16-14-20(15-17-21)28-32-25-12-6-7-13-26(25)33-28/h1-18H,(H,30,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPSUTQPNNGNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide

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